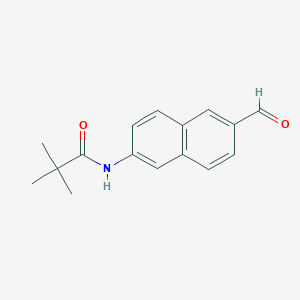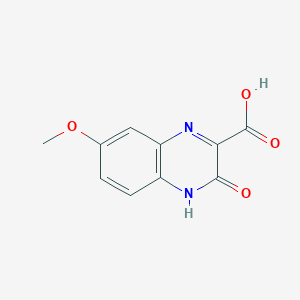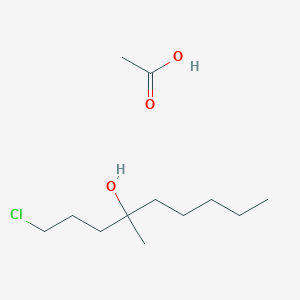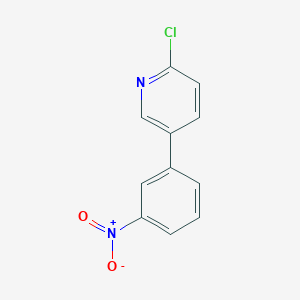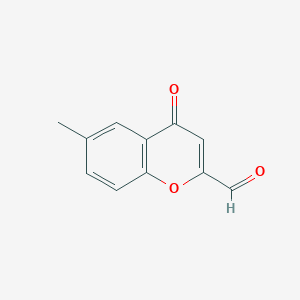
6-Methyl-4-oxochromene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-oxochromene-2-carbaldehyde is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxochromene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of salicylaldehyde derivatives with methyl ketones in the presence of a base, followed by oxidation to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-oxochromene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 6-Methyl-4-oxochromene-2-carbaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4H-chromene-2-carbaldehyde
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 6-Amino-4-oxo-4H-chromene-2-carbaldehyde
Uniqueness
6-Methyl-4-oxochromene-2-carbaldehyde stands out due to its specific methyl substitution, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C11H8O3 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
6-methyl-4-oxochromene-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-11-9(4-7)10(13)5-8(6-12)14-11/h2-6H,1H3 |
Clave InChI |
DFXZCHWTGUQPDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=CC2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



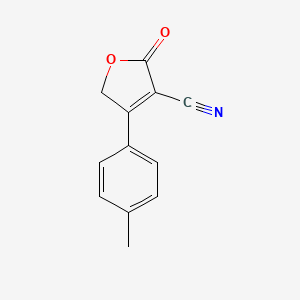

![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

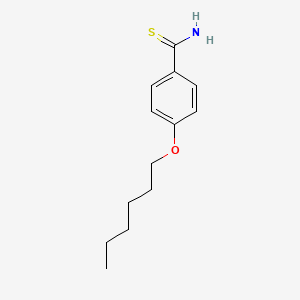
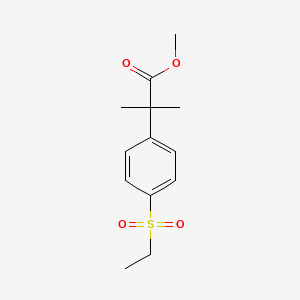

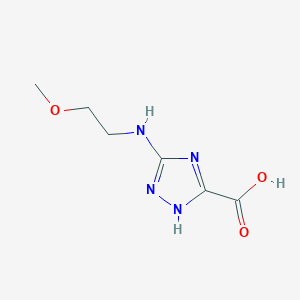
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
